N-methyl-3-oxopropanamide
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Overview
Description
N-methyl-3-oxopropanamide is an organic compound with the molecular formula C5H9NO2. It is a colorless to pale yellow transparent liquid with a density of 1.069 g/cm³ and a boiling point of 106°C . This compound is used in various chemical reactions and has applications in different fields, including the production of pharmaceuticals and pesticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-3-oxopropanamide can be synthesized by reacting diketene with methylamine. The reaction involves adding a methylamine aqueous solution to a glass-lined reactor, stirring, and cooling to -5°C. Diketene is then added dropwise, maintaining the temperature between 0-2°C. The ratio of diketene to methylamine is 1:1. After the addition is complete, more methylamine is added to adjust the pH of the reaction mixture to 7-8. The mixture is stirred for an additional 30 minutes . The product is obtained by vacuum distillation at temperatures below 50°C.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is often used as an intermediate in the synthesis of other chemicals, such as pesticides and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-3-oxopropanoic acid under specific conditions.
Substitution: It can undergo substitution reactions to form different derivatives, such as α-chloro-N-methyl-3-oxopropanamide.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride, borane, and other reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Reduction: N-methyl-3-hydroxypropanamide.
Oxidation: N-methyl-3-oxopropanoic acid.
Substitution: α-chloro-N-methyl-3-oxopropanamide.
Scientific Research Applications
N-methyl-3-oxopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, such as antidepressants.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-oxopropanamide involves its interaction with specific molecular targets and pathways. For example, in the bioreduction process, whole cells of Rhodotorula glutinis reduce this compound to N-methyl-3-hydroxypropanamide, which is an intermediate in the production of duloxetine, a pharmaceutical drug . The reduction process is highly enantioselective, with a single enantiomer being produced .
Comparison with Similar Compounds
N-methyl-3-oxopropanamide can be compared with other similar compounds, such as:
N-methyl-3-oxobutanamide: Similar in structure but with an additional carbon atom in the chain.
N-methyl-2,4-dioxobutanamide: Contains an additional keto group.
N-methyl-3-oxopropanoic acid: The oxidized form of this compound.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C4H7NO2 |
---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
N-methyl-3-oxopropanamide |
InChI |
InChI=1S/C4H7NO2/c1-5-4(7)2-3-6/h3H,2H2,1H3,(H,5,7) |
InChI Key |
GUZHNHLBMZROSU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC=O |
Origin of Product |
United States |
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